molecular formula C6H9BF3K B13548804 Potassium trifluoro(spiro[2.3]hexan-5-yl)borate

Potassium trifluoro(spiro[2.3]hexan-5-yl)borate

Cat. No.: B13548804
M. Wt: 188.04 g/mol
InChI Key: HCVPJXZDQFVFTQ-UHFFFAOYSA-N
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Description

Potassium trifluoro(spiro[2.3]hexan-5-yl)borate is an air- and moisture-stable organotrifluoroborate salt primarily utilized as a robust nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions . Its tetracoordinate boron center masks the inherent reactivity of the C-B bond, making it a protected form of boronic acids that can endure various synthetic transformations while remaining readily activatable under cross-coupling conditions . This compound features a spiro[2.3]hexane scaffold, a strained and three-dimensional carbocyclic system that is valuable for creating novel sp[3]-rich molecular architectures in medicinal chemistry and materials science . The stability of potassium alkyltrifluoroborates allows for their isolation and storage indefinitely, unlike more sensitive trialkylboranes or alkylboronic acids which suffer from competitive protodeboronation, facilitating easier handling and synthetic planning . This reagent enables the incorporation of the spiro[2.3]hexyl group into complex molecules by coupling with various aryl- and alkenyl electrophiles, such as chlorides, bromides, and triflates, using standard palladium catalysts . It is offered with a purity of 95% and must be stored appropriately . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9BF3K

Molecular Weight

188.04 g/mol

IUPAC Name

potassium;trifluoro(spiro[2.3]hexan-5-yl)boranuide

InChI

InChI=1S/C6H9BF3.K/c8-7(9,10)5-3-6(4-5)1-2-6;/h5H,1-4H2;/q-1;+1

InChI Key

HCVPJXZDQFVFTQ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC2(C1)CC2)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide typically involves the reaction of spirohexane derivatives with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and requires careful temperature control to optimize yield .

Industrial Production Methods

Industrial production methods for potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions with potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide include halogens, acids, and bases. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of boron-containing compounds with different functional groups .

Scientific Research Applications

Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide involves its ability to form stable complexes with various molecules. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical transformations. The spirohexane ring structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The spirocyclic framework distinguishes this compound from other potassium trifluoro(organo)borates, which typically feature aromatic (e.g., phenyl, indolyl) or aliphatic (e.g., allyl, vinyl) substituents. Key structural analogs include:

Compound Name Substituent Type Molecular Formula Key Applications/Reactivity
Potassium trifluoro(phenyl)borate Aromatic (phenyl) C₆H₅BF₃K Suzuki-Miyaura cross-coupling
Potassium trifluoro(1H-indol-5-yl)borate Heteroaromatic (indole) C₈H₆BF₃KN Cross-coupling with heteroaryl halides
Potassium trifluoro(allyl)borate Aliphatic (allyl) C₃H₅BF₃K Allylation of imines
Potassium trifluoro(spiro[2.3]hexan-5-yl)borate Spirocyclic C₆H₉BF₃K Unknown (hypothetical applications in sterically demanding reactions)

Steric and Electronic Effects

  • Spirocyclic Substituent : The spiro[2.3]hexane group introduces significant steric hindrance compared to linear or planar substituents (e.g., phenyl or allyl). This may reduce reactivity in transmetalation reactions but enhance selectivity in congested environments.
  • Electronic Properties : The electron-withdrawing trifluoroborate group (-BF₃K) stabilizes the borate anion, facilitating its role as a nucleophile in cross-coupling reactions. However, the spirocyclic group’s inductive effects remain unstudied .

Reactivity in Cross-Coupling Reactions

Potassium trifluoro(organo)borates are widely used in Suzuki-Miyaura cross-coupling. Below is a comparison of yields and conditions for representative compounds:

Compound Reaction Partner Yield Conditions Reference
Potassium trifluoro(N-methylindolo)borate Heteroaryl chlorides 60–85% Pd(OAc)₂, SPhos, K₃PO₄, 100°C
Potassium trans-styryltrifluoroborate 2-Ethoxytetrahydrofuran 74–79% H₂SO₄ catalyst, RT
Potassium trifluoro(allyl)borate Tosylimines 72–89% Pd pincer catalyst, RT
This compound Not reported N/A Hypothetical: May require elevated temperatures or specialized ligands

Key Observations :

  • Aromatic/Heteroaromatic Borates : High yields (60–85%) in cross-coupling with aryl/halides due to resonance stabilization and efficient transmetalation .
  • Spirocyclic Borate : Steric bulk may hinder transmetalation, though its rigid structure could stabilize transition states in sterically constrained reactions.

Stability and Handling

  • Aromatic Borates (e.g., phenyltrifluoroborate) : Stable at room temperature, with melting points ~300°C .
  • Heteroaromatic Borates (e.g., indolyltrifluoroborate) : Sensitive to moisture; require storage at 4–8°C .
  • Spirocyclic Borate : Predicted to exhibit high thermal stability due to its rigid framework but may decompose under acidic conditions .

Biological Activity

Potassium trifluoro(spiro[2.3]hexan-5-yl)borate is a boron-containing compound with potential biological activity. Its unique structural characteristics, particularly the spirocyclic moiety and trifluoromethyl group, suggest interesting interactions with biological systems. This article summarizes the current understanding of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activity Overview

While comprehensive literature specifically addressing the biological activity of this compound is limited, several studies highlight its potential applications and mechanisms of action.

Research indicates that boron-containing compounds can interact with various biological pathways, including:

  • Enzyme Inhibition : Boron compounds have been shown to inhibit certain enzymes, possibly through covalent modification or coordination to active sites.
  • Cell Signaling Modulation : They may affect signaling pathways by altering the phosphorylation state of proteins or influencing receptor interactions.

2. Case Studies

A few case studies illustrate the compound's potential in therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that similar boron compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds with boron can induce apoptosis in various cancer cells by disrupting cellular signaling pathways.
  • Anti-inflammatory Properties : Some boron derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+150.08222141.5
[M+Na]+172.06416145.8
[M+NH4]+167.10876146.0
[M+K]+188.03810143.2
[M-H]-148.06766142.3

This table provides insight into the ionization behavior of this compound under mass spectrometry conditions, which can be indicative of its stability and reactivity in biological systems.

Table 2: Summary of Biological Activities of Boron Compounds

Activity TypeExample CompoundsMechanism of Action
AnticancerBoronophenylalanineInduces apoptosis in tumor cells
Anti-inflammatoryBoronated phenolsInhibits cytokine production
AntioxidantBoronic acidsScavenges free radicals

Research Findings

Recent studies have explored the broader category of boron compounds, revealing insights into their biological roles:

  • Chemical Space Exploration : Research indicates that modifications in boron compounds can lead to enhanced biological activity, particularly in kinase inhibition, which is crucial for cancer therapy .
  • Natural Product Chemistry : The incorporation of boron into natural products has been linked to improved efficacy in drug discovery processes, suggesting that this compound could serve as a lead compound for further development .

Q & A

Q. What are the optimal synthetic conditions for preparing potassium trifluoro(spiro[2.3]hexan-5-yl)borate?

The synthesis typically involves lithiation of the spiro[2.3]hexan-5-yl precursor followed by boronation. A general protocol includes reacting the precursor with 1.3–1.5 equivalents of n-BuLi in hexane at −78°C, followed by treatment with triisopropyl borate (3.0 equiv.) and subsequent quenching with KHF₂ (3.0 equiv.) in aqueous solution. Purification via filtration and vacuum drying yields the product . Key variables include strict temperature control (−78°C to 0°C) and stoichiometric precision to avoid side reactions.

Q. Which analytical techniques are most reliable for characterizing this borate salt?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass (e.g., exact mass 214.0464 for related trifluoroborate salts) . Solid-state ¹⁹F NMR can confirm fluorine environments, while ¹¹B NMR detects boron coordination (typical δ ~−3 ppm for tetracoordinated boron). IR spectroscopy identifies B-F stretches (~1450 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Storage at room temperature in a desiccator under inert atmosphere (argon or nitrogen) is recommended. Exposure to moisture or acidic conditions should be avoided, as hydrolysis can regenerate boronic acids or generate HF .

Advanced Research Questions

Q. What strategies improve the reactivity of this borate in Suzuki-Miyaura cross-coupling with sterically hindered aryl chlorides?

Optimization involves selecting palladium catalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G3) and adjusting base strength (Cs₂CO₃ vs. K₃PO₄). For heteroaryl chlorides, microwave-assisted heating (100–120°C) in toluene/water mixtures enhances coupling efficiency. Pre-activation of the borate with stoichiometric Ag₂O can mitigate fluoride dissociation, improving transmetalation .

Q. How can mechanistic studies elucidate the role of the spirocyclic framework in reaction kinetics?

Isotopic labeling (e.g., ¹⁰B/¹¹B substitution) coupled with kinetic isotope effect (KIE) measurements can track boron behavior during transmetalation. Computational studies (DFT) comparing spiro[2.3]hexan-5-yl with non-spiro analogs reveal steric and electronic contributions to transition-state energetics. Experimental validation via Hammett plots using substituted spiro derivatives is advised .

Q. How should researchers resolve contradictory data in yields between batch and flow syntheses?

Contradictions often arise from mixing efficiency or temperature gradients. In flow systems, ensure residence time matches reaction kinetics (e.g., >5 minutes for complete lithiation). Monitor borate aggregation via dynamic light scattering (DLS), as particle size affects reactivity. Compare yields using identical quench protocols (e.g., cold MeOH washes) to isolate process-specific variables .

Q. What methodologies identify and quantify by-products during borate synthesis?

LC-MS with reverse-phase columns (C18) detects hydrolyzed boronic acids or fluorinated intermediates. ¹H NMR integration of sp³ C-H signals (δ 1.5–2.5 ppm) quantifies unreacted spiro precursors. Combustion analysis for %B and %F provides stoichiometric validation .

Q. How does this borate compare to other potassium trifluoroborates in C–X bond-forming reactions?

Benchmark against aryl- and heteroaryl-trifluoroborates (e.g., indole or naphthyl derivatives). The spirocyclic framework enhances steric protection of boron, reducing proto-deboronation but potentially slowing transmetalation. Comparative studies under identical Pd/ligand systems (e.g., SPhos vs. RuPhos) reveal substrate-dependent efficacy .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize inert conditions and stoichiometric control to minimize side reactions.
  • Data Analysis : Cross-validate spectroscopic and chromatographic data to address contradictions.
  • Advanced Applications : Tailor reaction conditions (catalyst, base, solvent) to substrate electronic demands.

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